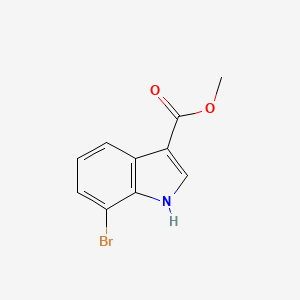

methyl 7-bromo-1H-indole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-bromo-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJADRCKUDCXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652975 | |

| Record name | Methyl 7-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-01-1 | |

| Record name | Methyl 7-bromo-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Methyl 7-bromo-1H-indole-3-carboxylate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of methyl 7-bromo-1H-indole-3-carboxylate, a key intermediate in pharmaceutical research and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the compound's physicochemical properties, predicted solubility in various organic solvents, and a robust experimental protocol for precise solubility determination. This guide is intended for researchers, scientists, and professionals in the drug development sector who require a deep understanding of this compound's behavior in solution.

Introduction: The Significance of this compound

This compound is a vital heterocyclic building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The strategic placement of a bromine atom at the 7-position and a methyl carboxylate group at the 3-position provides synthetic handles for further molecular elaboration, making it a valuable precursor for the synthesis of a diverse range of therapeutic agents. A thorough understanding of its solubility is paramount for its effective utilization in synthetic organic chemistry and drug discovery pipelines.[1]

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is not extensively published, we can infer its properties from closely related structures and established chemical principles. The solubility of an organic compound is primarily governed by its polarity, molecular size, and the nature of intermolecular forces it can form with a solvent.

The structure of this compound incorporates several key features that dictate its solubility profile:

-

The Indole Core: The bicyclic aromatic indole ring system is largely nonpolar, contributing to its solubility in less polar organic solvents.

-

The Bromine Atom: The electronegative bromine atom introduces a degree of polarity and can participate in halogen bonding, potentially influencing interactions with specific solvents.

-

The Methyl Ester Group: The ester functional group (-COOCH₃) is polar and can act as a hydrogen bond acceptor. This group significantly enhances the compound's solubility in more polar organic solvents compared to the parent indole.[1]

-

The N-H Group: The indole nitrogen contains a hydrogen atom capable of acting as a hydrogen bond donor, which can contribute to its solubility in protic solvents.

Based on the computed properties of the closely related 7-bromo-1-methyl-1H-indole-3-carboxylic acid, we can anticipate that this compound will have a molecular weight of approximately 268.1 g/mol and a LogP value (a measure of lipophilicity) in the range of 2.5-3.5, suggesting moderate lipophilicity and a preference for organic solvents over water.[2]

Predicted Solubility Profile

Given the absence of direct experimental quantitative data, the following table provides an estimated solubility profile of this compound in a range of common organic solvents. These predictions are based on the known solubility of analogous compounds, such as 5-bromoindole, and the general principles of "like dissolves like."[1]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | The high polarity and hydrogen bond accepting capability of DMSO will effectively solvate the polar ester and N-H groups. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a strong polar aprotic solvent capable of strong dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving the compound. |

| Ethyl Acetate | Polar Aprotic | Moderate | As an ester itself, ethyl acetate shares functional similarity and should be a good solvent. |

| Acetone | Polar Aprotic | Moderate | The ketone group in acetone is a good hydrogen bond acceptor, facilitating dissolution. |

| Dichloromethane (DCM) | Nonpolar | Moderate | The compound's nonpolar indole core will interact favorably with DCM, while the polar groups will limit very high solubility. |

| Chloroform | Nonpolar | Moderate | Similar to DCM, chloroform is a good solvent for many indole derivatives.[1] |

| Methanol | Polar Protic | Moderate | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, interacting with the ester and N-H groups. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Acetonitrile | Polar Aprotic | Low to Moderate | While polar, the nature of acetonitrile's dipole may lead to less effective solvation compared to other polar aprotic solvents. |

| Toluene | Nonpolar | Low | The nonpolar nature of toluene will primarily interact with the indole ring, but will be less effective at solvating the polar ester group. |

| Hexanes/Heptane | Nonpolar | Low to Insoluble | These highly nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |

| Water | Polar Protic | Very Low/Insoluble | The large nonpolar surface area of the indole and bromo-benzene rings will dominate, leading to poor aqueous solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Calibration Curve:

-

Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform a series of dilutions of the stock solution to create at least five calibration standards of different concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) > 0.99.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Preparation and Analysis:

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and measure the peak area.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the diluted sample concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound can be influenced by several factors:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[3] This relationship can be described by the van't Hoff equation. For critical applications, it is advisable to determine solubility at the relevant process temperature.

-

Solvent Polarity: As discussed, the polarity of the solvent is a key determinant. A solvent that can effectively engage in dipole-dipole interactions and hydrogen bonding with the solute will lead to higher solubility.

-

Crystal Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in solubility studies.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

Conclusion

References

-

PubChem. 7-bromo-1-methyl-1H-indole-3-carboxylic acid. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

McMaster University. Solubility of Organic Compounds. [Link]

-

LibreTexts. Temperature Affects Solubility. [Link]

Sources

Navigating the C7 Position: A Technical Guide to the Reactivity of 7-Bromoindole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Indole C7 Position

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. While the reactivity of the pyrrolic ring (positions C2 and C3) is well-understood and extensively exploited, the functionalization of the benzene portion, particularly the C7 position, presents a unique set of challenges and opportunities. The C7 position, nestled between the fused pyrrole ring and the C6 carbon, is sterically hindered and electronically distinct. Introducing substituents at this position can profoundly influence a molecule's biological activity, pharmacokinetic properties, and overall three-dimensional structure.

7-Bromoindole has emerged as a key intermediate for accessing this underexplored chemical space. The bromine atom at C7 serves as a versatile handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. However, its reactivity is not always straightforward and is heavily influenced by a confluence of steric, electronic, and directing group effects. This guide, written from the perspective of a seasoned application scientist, aims to provide an in-depth understanding of the reactivity of 7-bromoindole, offering not just protocols but also the underlying chemical logic to empower researchers in their synthetic endeavors.

Understanding the Electronic and Steric Landscape of 7-Bromoindole

The reactivity of the C-Br bond at the 7-position of the indole ring is a departure from the more commonly encountered reactivities at other positions. This is primarily due to two key factors:

-

Electronic Effects: The indole ring system is electron-rich, which generally disfavors nucleophilic aromatic substitution. The nitrogen lone pair participates in the π-system, increasing electron density throughout the ring. While the bromine atom is electron-withdrawing through induction, its lone pairs can participate in resonance, further complicating the electronic environment.

-

Steric Hindrance: The C7 position is sterically encumbered by the adjacent pyrrole ring, specifically the N-H or N-substituent. This steric congestion can hinder the approach of bulky reagents and catalysts, often necessitating carefully tailored reaction conditions.

The interplay of these factors dictates the preferred reaction pathways for 7-bromoindole, with transition-metal-catalyzed cross-coupling reactions being the most prevalent and successful strategy for its functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse for C7-Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the challenging C7-functionalization of indoles.[1][2] These reactions offer a mild and versatile means to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the arylation of 7-bromoindole, owing to the stability and commercial availability of a vast array of boronic acids and their derivatives.[1][3][4]

Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[3]

For the sterically hindered 7-position, the choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. The base plays a crucial role in activating the boronic acid for transmetalation.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of N-Boc-7-bromoindole

This protocol provides a general guideline for the Suzuki-Miyaura coupling of an N-protected 7-bromoindole. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

Materials:

-

N-Boc-7-bromoindole (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(OAc)₂ (2-5 mol%)

-

SPhos (4-10 mol%)

-

K₃PO₄ (2.0-3.0 equiv)

-

Anhydrous 1,4-dioxane/water (e.g., 10:1 v/v)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add N-Boc-7-bromoindole, the arylboronic acid, and K₃PO₄.

-

In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a portion of the anhydrous dioxane.

-

Add the catalyst-ligand solution to the Schlenk flask, followed by the remaining solvent mixture.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 7-Bromoindoles

| N-Protecting Group | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Boc | p-Tolylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 | [5] |

| SEM | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 78 | N/A |

| Methyl | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 24 | 92 | N/A |

Note: Data in this table is representative and may be compiled from various sources. "N/A" indicates that a specific literature citation for this exact combination was not found during the search, but the conditions are based on established methodologies.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 7-alkynylindoles, which are valuable precursors for further transformations.[6][7][8]

Mechanism and Rationale: This reaction is typically co-catalyzed by palladium and a copper(I) salt.[8] The palladium catalyst undergoes oxidative addition to the 7-bromoindole. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the 7-alkynylindole. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.

Experimental Protocol: A General Procedure for Sonogashira Coupling of 7-Bromoindole

-

Materials:

-

N-protected 7-bromoindole (1.0 equiv)

-

Terminal alkyne (1.2-2.0 equiv)

-

PdCl₂(PPh₃)₂ (2-5 mol%)

-

CuI (4-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)

-

Anhydrous THF or DMF

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the N-protected 7-bromoindole, PdCl₂(PPh₃)₂, and CuI.

-

Add the anhydrous solvent (THF or DMF) and the amine base.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

-

Concentrate the filtrate and partition between ethyl acetate and water.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Table 2: Representative Conditions for Sonogashira Coupling of 7-Bromoindoles

| N-Protecting Group | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| SEM | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 6 | 88 | N/A |

| Boc | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | THF | RT | 12 | 91 | N/A |

| None | 1-Octyne | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ | Dioxane | 80 | 24 | 75 | N/A |

Note: Data in this table is representative and may be compiled from various sources. "N/A" indicates that a specific literature citation for this exact combination was not found during the search, but the conditions are based on established methodologies.

Diagram 2: Sonogashira Catalytic Cycles

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 7-position of the indole ring.[9][10][11][12] This reaction is of particular interest in drug discovery, as the introduction of amine functionalities can significantly impact a molecule's pharmacological properties.

Mechanism and Rationale: The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the arylamine product.[9][10][11] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which can be challenging for some amine substrates. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination of 7-Bromoindole

-

Materials:

-

N-protected 7-bromoindole (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Pd₂(dba)₃ (1-3 mol%)

-

XPhos or other biarylphosphine ligand (2-6 mol%)

-

NaOtBu or LHMDS (1.4-2.0 equiv)

-

Anhydrous toluene or 1,4-dioxane

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with the N-protected 7-bromoindole, amine (if solid), base, Pd₂(dba)₃, and ligand.

-

Add the anhydrous solvent and the amine (if liquid).

-

Seal the tube and bring it out of the glovebox.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature, and quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Table 3: Representative Conditions for Buchwald-Hartwig Amination of 7-Bromoindoles

| N-Protecting Group | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Boc | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | t-Amyl alcohol | 110 | 18 | 85 | N/A |

| None (Tryptophan) | Aniline | L-Pd-G1 (tBuXPhos) (5) | - | K₃PO₄ (3) | H₂O/t-BuOH | MW, 100 | 0.5 | 56 | [12] |

| SEM | Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 90 | N/A |

Note: Data in this table is representative and may be compiled from various sources. "N/A" indicates that a specific literature citation for this exact combination was not found during the search, but the conditions are based on established methodologies.

Lithiation and Electrophilic Quench: A Direct Approach to C7-Functionalization

For certain applications, a more direct approach to C7-functionalization is desired. Lithium-halogen exchange, followed by quenching with an electrophile, offers a powerful method for introducing a variety of functional groups at the 7-position.[10][13]

Mechanism and Rationale: This reaction proceeds via a halogen-metal exchange mechanism, where an organolithium reagent, typically n-butyllithium or tert-butyllithium, abstracts the bromine atom to generate a 7-lithioindole species. This highly reactive intermediate can then be trapped with a wide range of electrophiles. The choice of the organolithium reagent and reaction temperature is critical to avoid side reactions, such as deprotonation of the indole N-H or addition to the indole ring. N-protection is almost always necessary to prevent competitive deprotonation.

Experimental Protocol: A General Procedure for Lithiation-Electrophile Quench of N-Protected 7-Bromoindole

-

Materials:

-

N-protected 7-bromoindole (1.0 equiv)

-

n-Butyllithium or tert-butyllithium (1.1-1.3 equiv)

-

Electrophile (e.g., DMF, CO₂, alkyl halide) (1.2-2.0 equiv)

-

Anhydrous THF or diethyl ether

-

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add the N-protected 7-bromoindole and anhydrous solvent.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the organolithium reagent dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add the electrophile dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Diagram 3: Lithiation and Electrophilic Quench Workflow

Caption: A simplified workflow for the functionalization of 7-bromoindole via lithiation.

Nucleophilic Aromatic Substitution (NAS): A Less Trodden Path

Nucleophilic aromatic substitution (NAS) is a powerful tool for the functionalization of electron-poor aromatic rings. However, its application to the electron-rich indole nucleus is challenging and generally requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack.[14]

For 7-bromoindole, successful NAS reactions are rare. The inherent electron-richness of the indole system, coupled with the lack of a strongly activating group in a suitable ortho or para position relative to the bromine, makes the addition of a nucleophile energetically unfavorable.

However, if the indole ring is substituted with potent electron-withdrawing groups, such as a nitro group, particularly at the C5 or C6 positions, the reactivity towards NAS can be enhanced.[14][15][16] In such cases, the reaction would proceed via a Meisenheimer complex intermediate, where the negative charge is stabilized by the electron-withdrawing group.

Given the scarcity of successful examples for 7-bromoindole itself, this approach is generally considered less viable than the cross-coupling or lithiation strategies discussed earlier. Researchers exploring this route should focus on synthesizing highly electron-deficient 7-bromoindole derivatives.

The Critical Role of N-Protection and Directing Groups

Throughout this guide, the importance of N-protection has been a recurring theme. The acidic N-H proton of the indole ring can interfere with many of the reactions described, particularly those involving organometallic reagents or strong bases. Protection of the indole nitrogen serves several key purposes:

-

Preventing Deprotonation: It blocks the acidic N-H, preventing unwanted side reactions.

-

Improving Solubility: Many protecting groups enhance the solubility of the indole substrate in organic solvents.

-

Directing Reactivity: Certain protecting groups can act as directing groups, guiding the metal catalyst to a specific C-H bond for activation. While this is more relevant for C-H activation strategies, the steric bulk of an N-substituent can also influence the reactivity at the C7 position in cross-coupling reactions.[17]

Commonly used protecting groups for indoles include:

-

Boc (tert-Butoxycarbonyl): Easily introduced and removed under acidic conditions.

-

SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to a wide range of conditions and removed with fluoride sources.

-

Methyl: A simple and robust protecting group, though its removal can be challenging.

-

Sulfonyl groups (e.g., tosyl, mesyl): Electron-withdrawing groups that can modulate the electronic properties of the indole ring. A methylsulfonyl group has been shown to be an effective directing group for C7-acyloxylation.[17]

The choice of protecting group should be made strategically, considering the planned reaction sequence and the conditions required for its eventual removal.

Conclusion: A Versatile Gateway to Novel Chemical Space

7-Bromoindole is a powerful and versatile building block that provides access to the sterically and electronically unique 7-position of the indole nucleus. While its reactivity presents challenges, a thorough understanding of the underlying principles and the judicious application of modern synthetic methodologies can unlock its vast potential. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, have proven to be the most robust and versatile tools for the derivatization of 7-bromoindole. Lithiation followed by electrophilic quench offers a more direct route to a range of functional groups.

As drug discovery and materials science continue to demand novel molecular architectures, the ability to selectively functionalize the C7 position of the indole ring will become increasingly valuable. This guide provides a solid foundation for researchers to confidently navigate the reactivity of 7-bromoindole and to design innovative synthetic strategies for the creation of novel and impactful molecules.

References

-

The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

-

Organic Letters. (2024). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]

-

Organic & Biomolecular Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

-

Organic Letters. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]

-

Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

-

Sci-Hub. (n.d.). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Halogen—Lithium Exchange Reactions under in situ Quench Conditions: A Powerful Concept for Organic Synthesis. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles.. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. rsc.org [rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 15. Sci-Hub. Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles1,# / HETEROCYCLES, 2009 [sci-hub.box]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of Brominated Indoles: A Technical Guide to Their Biological Targets

Introduction: The Enduring Allure of Brominated Indoles

From the deep purple hues of ancient royalty to the forefront of modern drug discovery, brominated indole compounds have captivated humanity for millennia. The historical significance of Tyrian purple, a dye derived from marine mollusks, is well-documented, but the true value of this class of compounds lies in their diverse and potent biological activities.[1][2] Naturally occurring in a variety of marine organisms, including mollusks, sponges, and algae, these halogenated heterocycles represent a rich and largely untapped resource for novel therapeutic agents.[3][4] The indole scaffold itself is considered a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and essential biomolecules like serotonin.[5][6] The addition of bromine atoms to this core structure often enhances biological activity, leading to compounds with promising anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4][7][8]

This in-depth technical guide provides a comprehensive overview of the known biological targets of brominated indole compounds for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for identifying and validating these molecular targets. Our focus is on bridging the gap between the fascinating natural history of these compounds and their tangible applications in modern medicine.

Key Biological Activities and Molecular Targets

The therapeutic potential of brominated indoles stems from their ability to interact with a wide array of biological targets. This section will explore the primary areas of activity and the specific proteins and pathways that are modulated.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and some cancers.[9] Brominated indoles, particularly those isolated from the Australian marine mollusk Dicathais orbita, have demonstrated significant anti-inflammatory properties.[9][10]

a) Cyclooxygenase (COX) Enzymes:

One of the primary mechanisms behind the anti-inflammatory effects of brominated indoles is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[9] A computational study has explored the potential for mollusk-derived brominated indoles, such as tyrindoxyl sulfate, tyrindoleninone, 6-bromoisatin, and 6,6'-dibromoindirubin, to selectively inhibit COX enzymes.[9]

b) Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

The NF-κB signaling pathway is a critical regulator of the inflammatory response. Extracts from D. orbita, as well as the purified compounds 6-bromoindole and 6-bromoisatin, have been shown to inhibit the translocation of NF-κB into the nucleus in lipopolysaccharide (LPS)-stimulated macrophages.[10] This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing the inflammatory cascade.[10]

c) Inhibition of Pro-inflammatory Cytokines and Mediators:

Brominated indoles have been shown to reduce the production of key inflammatory molecules. For instance, extracts from D. orbita and purified brominated indoles inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.[10]

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

The indole nucleus is a common feature in many anticancer drugs, and brominated derivatives are no exception.[6] These compounds have shown promise in targeting various cancer cell lines, including those of the colon and reproductive system.[11]

a) Induction of Apoptosis:

6-Bromoisatin has been shown to inhibit the proliferation of HT29 human colon cancer cells and induce apoptosis.[12] In vivo studies have confirmed that 6-bromoisatin can enhance the apoptotic index and reduce cell proliferation in the distal colon.[12]

b) Cell Cycle Arrest:

Purified brominated indole derivatives from Dicathais orbita have been found to induce cell cycle arrest in colorectal cancer cell lines.[11] This disruption of the normal cell cycle progression prevents the uncontrolled proliferation of cancer cells.

c) Protein Kinase Inhibition:

Protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer. Protein kinase CK2 has emerged as a significant therapeutic target in oncology.[7][13] The brominated indenoindole compound MC11 has been identified as a potent inhibitor of protein kinase CK2, with an IC50 of 16 nM.[7][13] Co-crystallography studies have revealed that the bromine atoms on the indenoindole scaffold enhance binding to the ATP pocket of the enzyme.[7][13]

Aryl Hydrocarbon Receptor (AhR) Agonism

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1).[14] Several naturally occurring marine-derived brominated indoles have been identified as a new class of AhR agonists.[14] These compounds can bind to and activate the AhR, leading to the induction of AhR-dependent gene expression.[14] While persistent activation of AhR by environmental toxins like dioxins is associated with toxicity, the transient activation by brominated indoles may have different physiological consequences that are an active area of research.[14]

Antimicrobial and Antiparasitic Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Brominated indoles have demonstrated activity against a range of bacteria and parasites.

a) Antibacterial Activity:

Four new minor brominated indole-related alkaloids isolated from Laurencia similis have shown antibacterial activity against several bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2 to 8 μg/mL.[8] 6-Bromoisatin has also been reported to have mild antimicrobial properties.[15]

b) Antitubercular Activity:

The mycobacterial membrane protein large 3 (MmpL3) is a promising target for the development of new antitubercular drugs.[16] Novel indole-2-carboxamide analogues, particularly those with a bromo-substitution at the 6-position of the indole ring, have shown potent activity against Mycobacterium tuberculosis.[16]

c) Antiplasmodial Activity:

Synthetic marine natural product-inspired brominated indole-3-glyoxylamides have been investigated for their antiplasmodial activities against chloroquine-resistant and -sensitive strains of Plasmodium falciparum, the parasite responsible for malaria.[5]

Experimental Workflows for Target Identification and Validation

The identification and validation of the biological targets of brominated indoles are crucial steps in the drug discovery process. This section provides an overview of key experimental workflows and detailed protocols.

Workflow for Identifying Enzyme Inhibitors

This workflow is suitable for screening brominated indoles for their ability to inhibit specific enzymes, such as protein kinases or cyclooxygenases.

Caption: Workflow for the identification and validation of enzyme inhibitors.

a) Detailed Protocol: In Vitro Protein Kinase Inhibition Assay (e.g., for CK2)

-

Reagents and Materials:

-

Purified recombinant human protein kinase CK2

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Brominated indole compounds dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega)

-

White, opaque 96-well plates

-

Multimode plate reader with luminescence detection

-

-

Procedure:

-

Prepare a serial dilution of the brominated indole compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

In a 96-well plate, add 5 µL of the compound dilutions. Include wells with DMSO only as a negative control and a known CK2 inhibitor as a positive control.

-

Add 10 µL of a solution containing the CK2 enzyme and its substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Workflow for Characterizing AhR Agonists

This workflow is designed to identify and characterize brominated indoles that act as agonists of the Aryl Hydrocarbon Receptor.

Caption: Workflow for the identification and characterization of AhR agonists.

a) Detailed Protocol: AhR-Responsive Luciferase Reporter Gene Assay

-

Cell Culture and Plating:

-

Use a cell line stably transfected with an AhR-responsive luciferase reporter construct (e.g., mouse hepatoma H1L1.1c2 cells).[14]

-

Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Plate the cells in a white, clear-bottom 96-well plate and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the brominated indole compounds in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).

-

Incubate the cells for a specified time (e.g., 4 or 24 hours).[14]

-

-

Luciferase Assay:

-

After the incubation period, remove the medium and wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Add a luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luciferase activity to the protein concentration in each well, or to a co-transfected control reporter (e.g., Renilla luciferase).

-

Express the results as fold induction over the vehicle control.

-

Quantitative Data Summary

The following table summarizes some of the reported biological activities of selected brominated indole compounds.

| Compound | Biological Activity | Target/Assay | IC50/MIC | Reference |

| MC11 (1,2,3,4-tetrabromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione) | Anticancer | Protein Kinase CK2 Inhibition | 16 nM | [7][13] |

| 6-Bromoisatin | Anticancer | HT29 Cell Proliferation | 223 µM | [12] |

| Brominated Indole-2-carboxamide (8f) | Antitubercular | M. tuberculosis Growth Inhibition | 0.62 µM | [16] |

| Brominated Indole Alkaloid (from Laurencia similis) | Antibacterial | Various Bacterial Strains | 2-8 µg/mL | [8] |

| D. orbita Hypobranchial Gland Extract | Anti-inflammatory | Nitric Oxide Production | 30.8 µg/mL | [10] |

| D. orbita Hypobranchial Gland Extract | Anti-inflammatory | TNF-α Production | 43.03 µg/mL | [10] |

Conclusion and Future Directions

Brominated indole compounds represent a fascinating and promising class of natural products with a wide range of biological activities and therapeutic potential. Their ability to interact with diverse and important biological targets, including enzymes, transcription factors, and other cellular components, makes them attractive candidates for drug discovery and development. The historical use of some of these compounds, coupled with modern scientific investigation, has paved the way for a deeper understanding of their mechanisms of action.

Future research in this field should focus on:

-

Expanding the chemical space: The synthesis of novel brominated indole analogues will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Deconvoluting complex mechanisms: For compounds with multiple biological activities, further studies are needed to elucidate the primary targets and pathways responsible for their therapeutic effects.

-

Advancing promising leads into preclinical and clinical development: The potent anticancer and anti-inflammatory activities of some brominated indoles warrant further investigation in animal models and, eventually, in human clinical trials.

-

Exploring new therapeutic areas: The diverse biological activities of brominated indoles suggest that they may have potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

By combining the tools of natural product chemistry, molecular biology, and pharmacology, the scientific community can continue to unlock the full therapeutic potential of these remarkable compounds from the sea.

References

-

Al-Yasari, A., et al. (2020). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. PubMed Central. Available at: [Link]

-

Putri, C. A., et al. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI. Available at: [Link]

-

Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. National Institutes of Health. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indole-2,3-dione, 6-bromo-. PubChem. Available at: [Link]

-

Cooksey, C. J. (2017). Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. PubMed Central. Available at: [Link]

-

Laub, M. A., et al. (2010). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. PubMed Central. Available at: [Link]

-

Cozza, G., et al. (2024). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Tyrian purple. Available at: [Link]

-

Cozza, G., et al. (2024). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. ResearchGate. Available at: [Link]

-

Michel, C. (n.d.). tyrian purple from marine muricids, especially from plicopurpura pansa (gould, 1853). Available at: [Link]

-

de la Cruz, H., et al. (2022). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. National Institutes of Health. Available at: [Link]

-

Esmaeelian, B., et al. (2015). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. MDPI. Available at: [Link]

-

Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

-

Michel, C. (1992). Tyrian Purple from marine muricids, especially from Plicopurpura pansa (Gould, 1853). ResearchGate. Available at: [Link]

-

Zhang, Q. Y., et al. (2016). Four New Minor Brominated Indole Related Alkaloids With Antibacterial Activities From Laurencia Similis. PubMed. Available at: [Link]

-

Ahmad, T., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Semantic Scholar. Available at: [Link]

-

Kumar, P., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. Available at: [Link]

-

Benkendorff, K. (2010). Brominated precursors of Tyrian purple (C.I. Natural Violet 1) from Plicopurpura pansa, Plicopurpura columellaris and Plicopurpura patula. ResearchGate. Available at: [Link]

-

Medvedev, A., et al. (2007). Biological targets for isatin and its analogues: Implications for therapy. PubMed Central. Available at: [Link]

Sources

- 1. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrian purple - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. 6-Bromoisatin | 6326-79-0 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

Methodological & Application

Synthesis of Methyl 7-bromo-1H-indole-3-carboxylate: An Application Note and Protocol

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Specifically, 7-substituted indoles, such as the target molecule of this guide, are key intermediates in the synthesis of various therapeutic agents. The bromine atom at the 7-position serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of chemical space and the optimization of drug candidates. Methyl 7-bromo-1H-indole-3-carboxylate, in particular, is a precursor for compounds targeting a variety of diseases, underscoring the importance of a reliable and well-documented synthetic protocol.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the commercially available 7-bromo-1H-indole. This strategy was chosen for its reliability, scalability, and the relatively mild conditions employed. The overall synthetic pathway is as follows:

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of 7-bromo-1H-indole. The indole ring is highly activated towards electrophilic substitution at the 3-position, making this a highly regioselective transformation[1][2].

-

Oxidation: Conversion of the resulting 7-bromo-1H-indole-3-carbaldehyde to 7-bromo-1H-indole-3-carboxylic acid.

-

Fischer Esterification: Esterification of the carboxylic acid with methanol to yield the final product. This is a classic and efficient method for the preparation of esters from carboxylic acids[3].

This multi-step approach allows for the purification of intermediates, ensuring a high-purity final product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: Overall synthetic workflow for this compound.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| 7-Bromo-1H-indole | ≥98% | Commercially available | Starting material |

| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially available | Corrosive and moisture-sensitive |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available | Store over molecular sieves |

| Sodium carbonate (Na₂CO₃) | ACS grade | Commercially available | For work-up |

| Potassium permanganate (KMnO₄) or Silver(I) oxide (Ag₂O) | ACS grade | Commercially available | Oxidizing agent |

| Acetone | ACS grade | Commercially available | Solvent for oxidation |

| Sodium bisulfite (NaHSO₃) | ACS grade | Commercially available | For quenching |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially available | Reagent and solvent |

| Sulfuric acid (H₂SO₄) | Concentrated, 95-98% | Commercially available | Catalyst, corrosive |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared in-house | For work-up |

| Dichloromethane (DCM) | ACS grade | Commercially available | Extraction solvent |

| Ethyl acetate (EtOAc) | ACS grade | Commercially available | Extraction solvent |

| Hexanes | ACS grade | Commercially available | For chromatography |

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | ACS grade | Commercially available | Drying agent |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature control

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnel and filter paper

-

Separatory funnel

-

Column chromatography setup (silica gel)

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Detailed Experimental Protocols

PART 1: Vilsmeier-Haack Formylation of 7-Bromo-1H-indole

This procedure introduces a formyl group at the C3 position of the indole ring. The Vilsmeier reagent, formed in situ from phosphorus oxychloride and dimethylformamide, acts as the electrophile.

Step-by-Step Protocol:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. The addition should be performed over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Reaction with 7-Bromo-1H-indole: Dissolve 7-bromo-1H-indole (1.0 equiv.) in anhydrous DMF (sufficient amount to ensure dissolution) in a separate flask.

-

Add the solution of 7-bromo-1H-indole to the prepared Vilsmeier reagent at 0 °C dropwise over 30 minutes.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain it at this temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

-

Basify the aqueous mixture by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) until a pH of 8-9 is reached. This will cause the precipitation of a solid.

-

Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it under vacuum to afford 7-bromo-1H-indole-3-carbaldehyde. The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexanes.

Expected Yield: 85-95%

PART 2: Oxidation of 7-Bromo-1H-indole-3-carbaldehyde

This step converts the aldehyde to a carboxylic acid. Potassium permanganate is a strong and effective oxidizing agent for this transformation.

Step-by-Step Protocol:

-

In a round-bottom flask, dissolve the 7-bromo-1H-indole-3-carbaldehyde (1.0 equiv.) obtained from the previous step in acetone.

-

In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 1.5-2.0 equiv.) in water.

-

Cool the acetone solution of the aldehyde to 0-5 °C in an ice bath.

-

Slowly add the KMnO₄ solution dropwise to the aldehyde solution with vigorous stirring, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed. This typically takes 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the brown precipitate disappears and the solution becomes colorless.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Acidify the remaining aqueous solution to pH 2-3 with 2 M hydrochloric acid (HCl). This will precipitate the carboxylic acid.

-

Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum to yield 7-bromo-1H-indole-3-carboxylic acid.

Expected Yield: 70-85%

PART 3: Fischer Esterification of 7-Bromo-1H-indole-3-carboxylic acid

This final step converts the carboxylic acid to the desired methyl ester. The reaction is an equilibrium, which is driven towards the product by using a large excess of methanol.

Step-by-Step Protocol:

-

In a round-bottom flask, suspend 7-bromo-1H-indole-3-carboxylic acid (1.0 equiv.) in anhydrous methanol (a large excess, acting as both reactant and solvent).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.2-0.3 equiv.) as a catalyst.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).

Expected Yield: 80-95%

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Appearance: Off-white to pale yellow solid.

-

Thin-Layer Chromatography (TLC): A single spot should be observed using an appropriate eluent system (e.g., 7:3 hexanes:ethyl acetate).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the indole protons, the methyl ester protons (a singlet around 3.8-3.9 ppm), and the NH proton (a broad singlet at higher chemical shift). The aromatic protons will exhibit a coupling pattern consistent with a 7-substituted indole. For comparison, the ¹H NMR spectrum of unsubstituted methyl 1H-indole-3-carboxylate in DMSO-d₆ shows distinct peaks for the indole ring protons and the methyl ester.

-

¹³C NMR: The spectrum will show the expected number of carbon signals, including the carbonyl carbon of the ester group (around 165 ppm) and the carbons of the indole ring. The spectrum of the unsubstituted analogue can be used as a reference.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈BrNO₂), exhibiting the characteristic isotopic pattern for a bromine-containing compound.

Troubleshooting and Safety Considerations

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Vilsmeier-Haack reaction | Incomplete reaction; moisture in reagents/glassware. | Ensure all glassware is flame-dried and reagents are anhydrous. Increase reaction time or temperature if necessary. |

| Incomplete oxidation | Insufficient oxidizing agent; low reaction temperature. | Use a slight excess of KMnO₄. Ensure the reaction is allowed to proceed to completion (disappearance of purple color). |

| Low yield in Fischer esterification | Equilibrium not sufficiently shifted to products; insufficient reaction time. | Use a larger excess of methanol. Ensure the reaction is heated at reflux for an adequate time. |

| Product is impure after work-up | Inefficient extraction or washing. | Perform extractions and washes thoroughly. Use column chromatography or recrystallization for final purification. |

Safety Precautions

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE, including acid-resistant gloves and a face shield.

-

Concentrated Sulfuric Acid (H₂SO₄): Strong acid and corrosive. Handle with extreme care in a fume hood.

-

7-Bromo-1H-indole: May cause skin and eye irritation. Avoid inhalation of dust.

-

Potassium Permanganate (KMnO₄): Strong oxidizing agent. Avoid contact with combustible materials.

-

Solvents: Dichloromethane, ethyl acetate, and hexanes are flammable and should be handled in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate personal protective equipment.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The provided rationale for each step and troubleshooting guide should empower scientists to optimize the synthesis for their specific needs.

References

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 2024. Available from: [Link]

-

MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]

- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.

-

Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link]

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]

-

PMC. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. 2022. Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification. 2022. Available from: [Link]

-

Wikipedia. Indole-3-carbaldehyde. Available from: [Link]

-

Scribd. Indole 3 Carboxylate. Available from: [Link]

-

Wikipedia. Fischer–Speier esterification. Available from: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. 2024. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

-

ResearchGate. Electrophilic Substitution Reactions of Indoles. Available from: [Link]

-

Henry Rzepa's Blog. Understanding the electrophilic aromatic substitution of indole. 2013. Available from: [Link]

Sources

functionalization of the C3-position of 7-bromoindole derivatives

An Application Guide for the Strategic Functionalization of 7-Bromoindole at the C3-Position

Introduction: The Strategic Importance of 7-Bromoindoles

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it a privileged structure for molecular design. Among the various substituted indoles, 7-bromoindole derivatives serve as exceptionally valuable building blocks. The presence of a bromine atom at the C7-position provides a synthetic handle for late-stage diversification via cross-coupling reactions, while the inherent nucleophilicity of the C3-position allows for the introduction of a wide array of functional groups.[2][3]

The indole ring is an electron-rich aromatic system. The pyrrole moiety endows the C3-position with the highest electron density, making it the primary site for electrophilic aromatic substitution.[4][5] This intrinsic reactivity allows for selective and high-yielding transformations. This guide provides an in-depth analysis and detailed protocols for the most robust and widely used methods to functionalize the C3-position of 7-bromoindoles, offering researchers a practical toolkit for synthesizing complex, drug-like molecules.

C3-Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic, highly reliable method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, and it is exceptionally effective for indoles.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][7]

Causality and Mechanism

The process begins with the activation of DMF by POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. The electron-rich C3-position of the 7-bromoindole then attacks this electrophile. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the 3-formylindole derivative. The 7-bromo substituent is inert under these conditions.

Caption: Vilsmeier-Haack reaction workflow.

Protocol: Synthesis of 7-Bromo-1H-indole-3-carbaldehyde

Materials:

-

7-Bromoindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, argon/nitrogen inlet

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or N₂), add 7-bromoindole (1.0 eq). Dissolve it in anhydrous DMF (approx. 5 mL per 1 g of indole).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Vilsmeier Reagent Formation & Addition: In a separate flask or dropping funnel, prepare a solution of POCl₃ (1.1 eq) in a small amount of anhydrous DMF or DCM. Add this solution dropwise to the stirred indole solution at 0 °C over 15-20 minutes.

-

Expert Insight: This exothermic step must be controlled to prevent side reactions. A slow, dropwise addition is critical. The solution will typically become thick and may form a solid precipitate.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane). The starting material spot should be consumed and a new, lower Rf spot corresponding to the product should appear.

-

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Vigorously stir this mixture for 30 minutes.

-

Basification: Slowly add a saturated solution of NaHCO₃ until the pH is basic (pH ~8-9). This step hydrolyzes the intermediate and neutralizes the acid. A precipitate of the product should form.

-

Extraction: Extract the aqueous mixture with DCM or ethyl acetate (3 x volume). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water, then with brine. Dry the organic phase over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to afford the pure product.

| Reactant | Product | Reagents | Typical Yield |

| 7-Bromoindole | 7-Bromo-1H-indole-3-carbaldehyde | DMF, POCl₃ | 85-95% |

C3-Acylation via Friedel-Crafts Reaction

Friedel-Crafts acylation is a powerful method for installing an acyl group (-C(O)R) at the C3-position.[8] This reaction typically involves an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄).[8][9] A key advantage of acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, which effectively prevents polyacylation.[9][10]

Causality and Mechanism

The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This species is then attacked by the nucleophilic C3-position of the 7-bromoindole. The resulting cationic intermediate loses a proton to restore aromaticity, yielding the 3-acylindole. The product ketone forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[9][10]

Caption: Friedel-Crafts acylation workflow.

Protocol: Synthesis of 1-(7-Bromo-1H-indol-3-yl)ethan-1-one

Materials:

-

7-Bromoindole

-

Acetyl chloride (CH₃COCl)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or Carbon disulfide (CS₂), anhydrous

-

Hydrochloric acid (HCl), dilute solution (e.g., 1M)

-

Standard work-up and purification reagents as listed previously.

Procedure:

-

Reaction Setup: In a dry, inert-atmosphere flask, suspend AlCl₃ (1.2 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Acylium Ion Generation: Slowly add acetyl chloride (1.1 eq) to the AlCl₃ suspension. Stir for 15 minutes at 0 °C.

-

Indole Addition: Add a solution of 7-bromoindole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Expert Insight: The order of addition is crucial. Pre-forming the acylium complex before adding the indole minimizes side reactions with the indole nitrogen.

-

-

Reaction Progression: After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Validation Checkpoint: Monitor by TLC for the disappearance of 7-bromoindole.

-

-

Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding it to a mixture of crushed ice and dilute HCl. This will hydrolyze the aluminum complexes.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x volume). Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over MgSO₄, filter, concentrate, and purify the crude product by flash chromatography.

C3-Aminomethylation via the Mannich Reaction

The Mannich reaction is a three-component condensation that introduces an aminomethyl group to the C3-position, yielding "gramine" analogues.[11][12] This reaction involves an active hydrogen compound (the indole), formaldehyde, and a primary or secondary amine. The resulting Mannich bases are highly valuable synthetic intermediates.

Causality and Mechanism

The reaction proceeds through the formation of an electrophilic iminium ion (Eschenmoser's salt analogue) from the condensation of formaldehyde and the secondary amine.[12] The nucleophilic C3-position of the 7-bromoindole then attacks this iminium ion to form the C-C bond, furnishing the aminomethylated product.

Caption: Mannich reaction workflow.

Protocol: Synthesis of (7-Bromo-1H-indol-3-yl)-N,N-dimethylmethanamine

Materials:

-

7-Bromoindole

-

Dimethylamine (aqueous solution, e.g., 40%)

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Acetic acid

-

Ethanol or Dioxane

-

Sodium hydroxide (NaOH) solution

Procedure:

-